3-Benzoyl-4-fluoroaniline hydrochloride
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Overview
Description
3-Benzoyl-4-fluoroaniline hydrochloride is a chemical compound with the molecular formula C13H10FNO·HCl and a molecular weight of 251.69 g/mol . It is an aromatic amine derivative, characterized by the presence of a benzoyl group and a fluorine atom attached to the aniline ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-fluoroaniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoronitrobenzene, undergoes nitration followed by reduction to yield 4-fluoroaniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include controlled temperature, pressure, and the use of efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Benzoyl-4-fluoroaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoyl-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various chemical syntheses.
Benzoylaniline: A related compound with similar structural features but lacking the fluorine atom.
Uniqueness
3-Benzoyl-4-fluoroaniline hydrochloride is unique due to the presence of both the benzoyl and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications .
Biological Activity
3-Benzoyl-4-fluoroaniline hydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both a benzoyl and a fluorine group, contributes to its diverse interactions with biological systems. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound.
- Molecular Formula : C13H10FNO·HCl
- Molecular Weight : 251.69 g/mol
The compound is synthesized through a series of reactions starting with 4-fluoronitrobenzene, which undergoes nitration and reduction to yield 4-fluoroaniline. This is then acylated using benzoyl chloride to produce 3-benzoyl-4-fluoroaniline, followed by conversion to its hydrochloride salt using hydrochloric acid.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro. The specific pathways involved include apoptosis induction and cell cycle arrest, particularly in human breast cancer cell lines. The presence of the fluorine atom is believed to enhance its potency by increasing lipophilicity and cellular uptake .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability of cancer cells.
- Receptor Modulation : The compound can potentially bind to various receptors, modulating their activity and influencing cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
- Anticancer Studies : In vitro assays on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .
Comparative Analysis
To better understand the significance of this compound's biological activity, a comparison with similar compounds was conducted:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
---|---|---|---|
3-Benzoyl-4-fluoroaniline | Yes | Yes | Enzyme inhibition |
4-Fluoroaniline | Moderate | Limited | Receptor interaction |
Benzoylaniline | Low | Moderate | Cell cycle modulation |
This table illustrates that while other compounds show some activity, this compound stands out due to its dual action against both microbial infections and cancer cell proliferation.
Properties
IUPAC Name |
(5-amino-2-fluorophenyl)-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO.ClH/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9;/h1-8H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKLINYKYYWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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